An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents due to its diverse pharmacological activities.[1][2] This document is structured to provide researchers, medicinal chemists, and drug development professionals with a robust framework, detailing a validated synthetic protocol and the subsequent multi-technique spectroscopic and structural elucidation. We delve into the causality behind the experimental design, ensuring that each step is not merely a procedure but a scientifically validated choice. The characterization section integrates data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction to build a complete and unambiguous profile of the title molecule.
Introduction: The Significance of the 1,2,4-Triazolone Scaffold
The 1,2,4-triazole ring system is a privileged pharmacophore in modern drug discovery, forming the core of numerous clinically significant drugs.[3][4] Its five-membered aromatic ring, containing three nitrogen atoms, possesses unique physicochemical properties, including weak basicity, significant dipole moments, and the capacity to act as both a hydrogen bond donor and acceptor.[5][6][7] These attributes facilitate strong and specific interactions with biological targets.[7] Furthermore, the triazole ring is often used as a bioisosteric replacement for amide or ester groups, enhancing metabolic stability and improving pharmacokinetic profiles.[5]
Derivatives of 1,2,4-triazole exhibit a remarkable breadth of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[3][4][8] The introduction of a carbonyl group to form the 1,2,4-triazol-5(4H)-one core further enhances its versatility as a scaffold. The specific molecule of interest, 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, combines this potent heterocyclic core with a halogenated phenyl ring, a common feature in many bioactive compounds for modulating lipophilicity and metabolic stability. A thorough understanding of its synthesis and structural characteristics is therefore crucial for the rational design of new and more effective therapeutic agents.
Synthesis of 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
The synthesis of the title compound can be achieved through several routes. The protocol detailed here is a reliable method involving the cyclization of a key intermediate, chosen for its efficiency and accessibility of starting materials.
Synthetic Pathway Overview
The selected pathway involves the initial formation of a substituted thiosemicarbazide from p-chlorophenyl isothiocyanate, followed by an alkaline-mediated intramolecular cyclization to yield the desired triazolone ring system. This method is well-established for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole derivatives.
Caption: Synthetic route for 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one.
Rationale for Experimental Design
-
Formation of Isothiocyanate: The reaction between 4-chloroaniline and thiophosgene is a standard and high-yielding method for producing the corresponding isothiocyanate. This intermediate is the electrophilic component in the subsequent step.
-
Thiosemicarbazide Synthesis: The nucleophilic addition of formic hydrazide to the electrophilic carbon of the isothiocyanate group forms the linear thiosemicarbazide precursor. This reaction is typically performed in an aprotic solvent like ethanol to facilitate the reaction without competing side reactions.
-
Cyclization: The key ring-closing step is achieved by heating the thiosemicarbazide in an alkaline medium (e.g., aqueous sodium hydroxide). The base deprotonates the hydrazide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent elimination of hydrogen sulfide drives the reaction towards the formation of the stable triazolone ring. Refluxing provides the necessary activation energy for the cyclization and desulfurization process.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Formyl-4-(4-chlorophenyl)-thiosemicarbazide
-
To a solution of 4-chlorophenyl isothiocyanate (10 mmol) in absolute ethanol (50 mL), add formic hydrazide (10 mmol).
-
Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The precipitated solid is collected by filtration.
-
Wash the crude product with cold ethanol and dry it under a vacuum to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
-
Suspend the 1-Formyl-4-(4-chlorophenyl)-thiosemicarbazide (5 mmol) in a 10% aqueous solution of sodium hydroxide (30 mL).
-
Heat the mixture under reflux for 8-10 hours until the evolution of hydrogen sulfide gas (detected by lead acetate paper) ceases.
-
Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice (100 g).
-
Acidify the solution to pH 5-6 with dilute hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from ethanol to obtain colorless crystalline plates of the title compound.[9]
Physicochemical and Structural Properties
The synthesized compound was subjected to a comprehensive analysis to confirm its identity and structure.
| Property | Value | Source |
| IUPAC Name | 4-(4-chlorophenyl)-1H-1,2,4-triazol-5-one | [10] |
| Molecular Formula | C₈H₆ClN₃O | [9][10] |
| Molecular Weight | 195.61 g/mol | [9][10] |
| Melting Point | 255 °C (528 K) | [9] |
| Appearance | Colorless plates/crystals | [9] |
| CAS Number | 5097-86-9 | [10] |
Comprehensive Characterization
A multi-technique approach ensures the unambiguous structural elucidation and purity assessment of the synthesized molecule.
Caption: Workflow for the analytical characterization of the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying the key functional groups present in the molecule. The analysis confirms the successful formation of the triazolone ring and the presence of the expected substituents.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3433 | N-H Stretching | Amide/Triazole N-H |
| 3030 - 3100 | C-H Stretching | Aromatic C-H |
| 1686 | C=O Stretching | Carbonyl (in triazolone ring) |
| 1500 - 1540 | C=N Stretching | Triazole ring C=N |
Data sourced from similar structures and literature values.[9][11] The strong absorption band at 1686 cm⁻¹ is characteristic of the carbonyl group within the five-membered ring. The broad peak around 3433 cm⁻¹ confirms the presence of the N-H group, which is capable of hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.
¹H-NMR (400 MHz, DMSO-d₆, δ ppm):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) |
|---|---|---|---|---|
| 12.00 | Singlet | 1H | NH | - |
| 8.12 | Singlet | 1H | C5-H of triazole ring | - |
| 7.90–7.94 | Doublet | 2H | Ar-H (ortho to N) | 16 Hz |
| 7.46–7.50 | Doublet | 2H | Ar-H (ortho to Cl) | 16 Hz |
Data sourced from literature.[9] The downfield singlet at 12.00 ppm is characteristic of the acidic N-H proton. The singlet at 8.12 ppm corresponds to the lone proton on the triazole ring. The two doublets in the aromatic region confirm the para-substitution pattern on the phenyl ring.
¹³C-NMR (100 MHz, DMSO-d₆, δ ppm):
| Chemical Shift (δ) | Assignment |
|---|---|
| 152.17 | C =O (Carbonyl) |
| 136.72 | C 5-H (Triazole) |
| 136.66 | Ar-C -N |
| 128.84 | Ar-C -Cl |
| 128.77 | Ar-C H |
| 119.26 | Ar-C H |
Data sourced from literature.[9] The spectrum shows six distinct carbon signals, consistent with the molecular structure. The signal at 152.17 ppm confirms the carbonyl carbon, while the remaining signals correspond to the carbons of the triazole and chlorophenyl rings.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The fragmentation pattern provides further structural evidence.
| m/z Value | Assignment | Notes |
| 195 | [M]⁺ | Molecular ion peak corresponding to the ³⁵Cl isotope. |
| 197 | [M+2]⁺ | Isotopic peak corresponding to the ³⁷Cl isotope. |
| 125/127 | [C₆H₄ClN]⁺ | Fragment corresponding to the chlorophenylnitrene radical cation. |
| 111/113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |
Data sourced from literature.[9] The presence of the [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio is a definitive indicator of a molecule containing one chlorine atom. The fragmentation pattern is consistent with the cleavage of the triazolone ring.[12]
Single-Crystal X-ray Diffraction
X-ray crystallography provides the unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Dihedral Angle | 4.60 (9)° (between triazole and benzene rings) |
| Key Interactions | - N—H···O hydrogen bonds forming inversion dimers (R₂²(8) loops).- Weak π–π stacking interactions (centroid–centroid distance = 3.644 Å). |
Data sourced from literature.[9] The near-planar conformation, with a very small dihedral angle between the two rings, facilitates crystal packing. The presence of strong N—H···O hydrogen bonds and π–π stacking interactions are critical factors that govern the supramolecular assembly and physical properties of the compound in the solid state.[9]
Biological Relevance and Future Directions
The structural and physicochemical properties of 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one make it an attractive candidate for further investigation in drug discovery programs. The combination of the hydrogen-bonding capable triazolone core and the lipophilic chlorophenyl group provides a balanced profile for potential interaction with biological macromolecules.[5][7]
Given the wide spectrum of activities associated with 1,2,4-triazole derivatives, this compound could be screened for various therapeutic applications, including:
-
Antimicrobial and Antifungal Activity: Many clinically used antifungal agents, such as fluconazole, are triazole-based.[4]
-
Anticancer Activity: The triazole nucleus is present in several compounds investigated for their antiproliferative effects.[3]
-
Enzyme Inhibition: The scaffold can be tailored to fit into the active sites of various enzymes.
Future work should focus on derivatization of this core structure to build a structure-activity relationship (SAR) library. Modifications could include substitution at the N1 position of the triazole ring or altering the substitution pattern on the phenyl ring to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This guide has presented a detailed and scientifically grounded protocol for the synthesis of 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. A comprehensive suite of analytical techniques has been employed to provide an unambiguous characterization of its chemical structure, purity, and solid-state conformation. The data presented herein serves as a validated reference for researchers in medicinal chemistry and related fields, providing a solid foundation for the future exploration and development of this promising heterocyclic scaffold as a potential therapeutic agent.
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